molecular formula C15H29N3O4 B14229317 L-Alanine, L-isoleucyl-L-isoleucyl- CAS No. 615558-40-2

L-Alanine, L-isoleucyl-L-isoleucyl-

Cat. No.: B14229317
CAS No.: 615558-40-2
M. Wt: 315.41 g/mol
InChI Key: WIZPFZKOFZXDQG-HTFCKZLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine, L-isoleucyl-L-isoleucyl- is a dipeptide composed of the amino acids alanine and isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, L-isoleucyl-L-isoleucyl- typically involves the coupling of L-alanine and L-isoleucine using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In industrial settings, the production of L-Alanine, L-isoleucyl-L-isoleucyl- can be scaled up using similar peptide synthesis techniques. The process may involve automated peptide synthesizers to ensure high efficiency and yield. Additionally, purification steps such as high-performance liquid chromatography (HPLC) are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, L-isoleucyl-L-isoleucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of L-Alanine, L-isoleucyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The compound can self-assemble into various structures, influencing its biological activity. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions

Properties

CAS No.

615558-40-2

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C15H29N3O4/c1-6-8(3)11(16)13(19)18-12(9(4)7-2)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t8-,9-,10-,11-,12-/m0/s1

InChI Key

WIZPFZKOFZXDQG-HTFCKZLJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.